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molecular formula C5H8N4S B8802152 6-Methylthio-pyrimidine-2,4-diamine CAS No. 4765-71-3

6-Methylthio-pyrimidine-2,4-diamine

Cat. No. B8802152
M. Wt: 156.21 g/mol
InChI Key: LTROKMZJOJZVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642381B2

Procedure details

To a stirred solution of 105 g KOH in 1 L of water was added 2,4-diamino-6-mercaptopyrimidine hemisulfate 1 (70.0 g) followed by methyl iodide (91 mL). The resulting mixture was vigorously stirred for 4 h and then the solid precipitate was filtered off, washed with water and air dried overnight to give 54.0 g of 6-Methylthio-pyrimidine-2,4-diamine as a tan colored solid.
Name
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
91 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].S(O)(O)(=O)=O.[NH2:8][C:9]1[N:14]=[C:13]([NH2:15])[CH:12]=[C:11]([SH:16])[N:10]=1.N[C:18]1N=C(N)C=C(S)N=1.CI>O>[CH3:18][S:16][C:11]1[N:10]=[C:9]([NH2:8])[N:14]=[C:13]([NH2:15])[CH:12]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
70 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NC1=NC(=CC(=N1)N)S.NC1=NC(=CC(=N1)N)S
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
91 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was vigorously stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid precipitate was filtered off
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CSC1=CC(=NC(=N1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 54 g
YIELD: CALCULATEDPERCENTYIELD 188.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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